molecular formula C14H13ClN2O B2493390 (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide CAS No. 692288-03-2

(E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B2493390
CAS No.: 692288-03-2
M. Wt: 260.72
InChI Key: KVBXTCUDAZRFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoredox Decarboxylation Reactions

  • Photoredox Decarboxylation: N-Benzylphthalimide has been utilized in photoredox decarboxylation of arylacetates, demonstrating its effectiveness in synthesizing biologically relevant isoindolinone structures. This process involves monobenzylated irradiation and subsequent dehydration and hydrogenation steps (Griesbeck et al., 2017).

Organic Synthesis and Mechanistic Insights

  • Organic Synthesis Applications

    N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, closely related to the compound , have been used for synthesizing various organic compounds like 3-hydroxyindolin-2-ones. This synthesis involves bond formation processes and has been studied using both experimental and DFT mechanistic insights (Mamedov et al., 2021).

  • Role in Chemical Transformations

    The compound has been involved in studies observing chemical transformations like the formation of imidazoles and quinoimine from certain precursors. These transformations have implications in creating new molecular structures and understanding chemical reaction pathways (Eriksen et al., 1998).

Catalytic and Medicinal Chemistry

  • Catalytic Systems and Oxidation Processes

    N-Hydroxyphthalimide, a component structurally similar to the compound , has been used in catalytic systems for the oxidation of hydrocarbons to hydroperoxides. This showcases its potential in facilitating chemical reactions in a controlled and efficient manner (Karmadonova et al., 2020).

  • Antileukemic Properties in Drug Discovery

    In medicinal chemistry, compounds containing a benzyl group, similar to N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide, have been investigated for their antileukemic properties. These studies involve examining the DNA binding capabilities and the subsequent biological effects, offering insights into potential therapeutic applications (Al-Mudaris et al., 2013).

Safety and Hazards

The safety information for “N’-benzyl-3-chloro-N-hydroxybenzenecarboximidamide” indicates that it is potentially hazardous. The compound is labeled with the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-8-4-7-12(9-13)14(17-18)16-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBXTCUDAZRFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.